molecular formula C14H21NO4 B14721392 alpha-((N-(2-Methoxyethyl)methylamino)methyl)-1,4-benzodioxan-2-methanol CAS No. 13627-80-0

alpha-((N-(2-Methoxyethyl)methylamino)methyl)-1,4-benzodioxan-2-methanol

Katalognummer: B14721392
CAS-Nummer: 13627-80-0
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: PDIOFRZUYUBDMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-((N-(2-Methoxyethyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is a complex organic compound that features a benzodioxan ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((N-(2-Methoxyethyl)methylamino)methyl)-1,4-benzodioxan-2-methanol typically involves multiple steps. One common synthetic route starts with the preparation of the benzodioxan ring system, followed by the introduction of the methanol and amino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-((N-(2-Methoxyethyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Alpha-((N-(2-Methoxyethyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of alpha-((N-(2-Methoxyethyl)methylamino)methyl)-1,4-benzodioxan-2-methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Methoxyethyl)methylamine
  • 1,4-Benzodioxan-2-methanol
  • 2-Methoxyethylamine

Uniqueness

Alpha-((N-(2-Methoxyethyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is unique due to its specific combination of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

13627-80-0

Molekularformel

C14H21NO4

Molekulargewicht

267.32 g/mol

IUPAC-Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[2-methoxyethyl(methyl)amino]ethanol

InChI

InChI=1S/C14H21NO4/c1-15(7-8-17-2)9-11(16)14-10-18-12-5-3-4-6-13(12)19-14/h3-6,11,14,16H,7-10H2,1-2H3

InChI-Schlüssel

PDIOFRZUYUBDMI-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOC)CC(C1COC2=CC=CC=C2O1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.